2H-Indol-2-one, 5-bromo-1,3-dihydro-3,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Indol-2-one, 5-bromo-1,3-dihydro-3,3-diphenyl- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2H-Indol-2-one, 5-bromo-1,3-dihydro-3,3-diphenyl- can be achieved through various synthetic routesThe reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or chloroform .
Chemical Reactions Analysis
2H-Indol-2-one, 5-bromo-1,3-dihydro-3,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxindole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 5-bromo-1,3-dihydro-3,3-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its biological effects .
Comparison with Similar Compounds
2H-Indol-2-one, 5-bromo-1,3-dihydro-3,3-diphenyl- can be compared with other similar indole derivatives, such as:
2H-Indol-2-one, 1,3-dihydro-: This compound lacks the bromine and diphenyl groups, making it less reactive in certain chemical reactions.
5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one: This derivative has a hydroxyl group instead of diphenyl groups, which can influence its biological activity and chemical reactivity.
The uniqueness of 2H-Indol-2-one, 5-bromo-1,3-dihydro-3,3-diphenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63483-15-8 |
---|---|
Molecular Formula |
C20H14BrNO |
Molecular Weight |
364.2 g/mol |
IUPAC Name |
5-bromo-3,3-diphenyl-1H-indol-2-one |
InChI |
InChI=1S/C20H14BrNO/c21-16-11-12-18-17(13-16)20(19(23)22-18,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H,(H,22,23) |
InChI Key |
MAJHNRPSZUBEHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.